1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is a common structure in many organic compounds . The “2-oxo” suggests the presence of a carbonyl group (C=O) at the 2-position of the ring, and the “3-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 3-position . The “1-(2-Cyanoethyl)” part suggests a cyanoethyl group (-CH2-CH2-CN) attached at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group at the appropriate position on the pyridine ring. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have a pyridine ring at its core, with a carbonyl group at the 2-position, a carboxylic acid group at the 3-position, and a cyanoethyl group at the 1-position .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The carbonyl group could undergo reactions typical of ketones, the carboxylic acid group could participate in acid-base reactions and esterification reactions, and the nitrile group in the cyanoethyl side chain could undergo reactions such as hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a precursor in the synthesis of complex molecules due to its reactive functionalities. For instance, derivatives of 1,4-dihydropyridines, which bear carboxy functions, demonstrate significant antihypertensive properties and coronary vessel dilation capabilities. Such compounds are prepared through condensation reactions involving enamines and ylidene acid esters, showcasing the utility of dihydropyridine derivatives in medicinal chemistry (Abernathy, 1978).
Electrochemical Applications
The electrochemical behavior of dihydropyridine derivatives in aprotic media has been explored, indicating their potential in electrochemical sensors and energy storage systems. These compounds undergo single-step oxidation and reduction processes, which could be harnessed in designing novel electrochemical devices (Trazza, Andruzzi, & Carelli, 1982).
Material Science and Coordination Chemistry
In material science and coordination chemistry, dihydropyridine derivatives facilitate the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies. The versatile coordination modes and ability to form stable complexes with metals highlight their importance in constructing functional materials (Liu et al., 2009).
Catalysis and Organic Transformations
Dihydropyridine derivatives are also pivotal in catalysis, particularly in the oxidation of alcohols to carboxylic acids, demonstrating their role in environmentally friendly chemical processes. For example, their use in the presence of molecular oxygen and catalytic systems enables efficient oxidation reactions, underscoring their utility in organic synthesis and industrial chemistry (Iwahama et al., 2000).
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved in reactions with various organic groups .
Mode of Action
It’s known that similar compounds can participate in electronically divergent processes with a metal catalyst . For instance, oxidative addition can occur with formally electrophilic organic groups, whereby a metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
Similar compounds are known to be involved in various chemical synthesis processes .
Result of Action
Similar compounds have been used to improve the electrochemical performance of batteries at high temperatures .
Action Environment
The action of 1-(2-Cyanoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be influenced by environmental factors. For instance, it has been used as an electrolyte additive to improve the performance of lithium iron phosphate batteries at high temperatures . The capacity retention of the battery with 1 weight percent of this compound was significantly higher than that of the battery without the additive after 200 cycles at 60 degrees Celsius .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-cyanoethyl)-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c10-4-2-6-11-5-1-3-7(8(11)12)9(13)14/h1,3,5H,2,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZUWVZRNCVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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